molecular formula C14H14O2 B1271017 2-Propoxy-1-naphthaldehyde CAS No. 885-26-7

2-Propoxy-1-naphthaldehyde

Cat. No. B1271017
CAS RN: 885-26-7
M. Wt: 214.26 g/mol
InChI Key: VQEKSPXFVANRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Application 3: Drug Modification

  • Summary of Application: The primary amine functionalized drugs, pyrimethamine and 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide, were modified via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds .
  • Methods of Application: The modification was performed via a condensation reaction with 2-hydroxy-1-naphthaldehyde in methanol as a solvent . The crystal structures of the compounds were confirmed to be imine-based zwitterionic products via single-crystal X-ray diffraction (SC-XRD) analysis .
  • Results or Outcomes: The study showed that the stabilization of both crystalline compounds is achieved via various noncovalent interactions .

Application 4: Lewis Acid Coordination

  • Summary of Application: The typical photochemical behavior of naphthaldehydes is completely altered in the presence of Lewis acids .
  • Methods of Application: The reaction was performed in the presence of Lewis acids . The Lewis acid coordination to the carbonyl group of naphthaldehydes changes their typical photochemical behavior .
  • Results or Outcomes: The addition of magnesium perchlorate allows for the desired transformation .

Application 5: Synthesis of Epoxy Resins

  • Summary of Application: The synthesis of three different epoxy compounds based on naphthalene-2,7-diol was carried out . These compounds were then cross-linked by triethylenetetramine (TETA) .
  • Methods of Application: All epoxides were prepared by the reaction of naphthalene-2,7-diol with epichlorohydrin but under different conditions and with other catalysts . The structures of the obtained compounds before and after the cross-linking reactions were confirmed by the attenuated total reflectance Fourier transform infrared spectroscopy (ATR/FT-IR) .
  • Results or Outcomes: The ATR/FT-IR spectra of cross-linked compounds show disappearance of the C–O–C bands (about 915 cm-1) derived from the epoxy groups . DSC and TG/DTG measurements indicated that the obtained materials possess good thermal resistance; they are stable up to about 250 C .

Application 6: Fluorescent Chemosensor for Al (III) Ions Detection

  • Summary of Application: 2-Hydroxy-1-Naphthaldehyde-2-Amino Thiazole was used as a highly selective turn-on fluorescent chemosensor for Al (III) ions detection .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

While specific safety and hazard data for 2-Propoxy-1-naphthaldehyde is not readily available, general precautions for handling similar organic compounds include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and ensuring adequate ventilation789.


Future Directions

Research on 2-Propoxy-1-naphthaldehyde and related compounds is ongoing, with a focus on their potential applications in various fields. For instance, their ESIPT fluorescence property is being explored for the development of new sensors, nonlinear optical materials, and biochemical probes610. Further research is needed to fully understand the potential of these compounds and to develop practical applications.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

2-propoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKSPXFVANRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366174
Record name 2-propoxy-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxy-1-naphthaldehyde

CAS RN

885-26-7
Record name 2-propoxy-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the Procedure for 2-(isopentyloxy)-1-naphthaldehyde using 2-hydroxy-1-naphthaldehyde and 1-bromopropane.
Name
2-(isopentyloxy)-1-naphthaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.